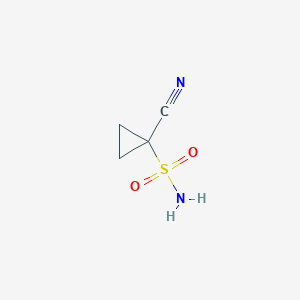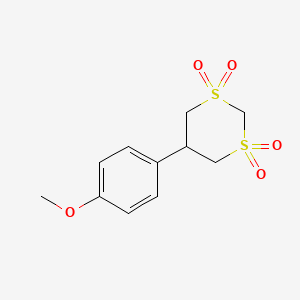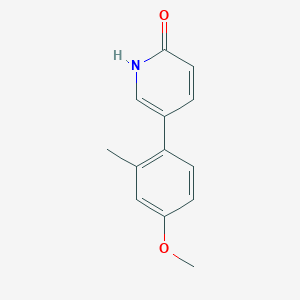
1-Naphthol, isoBOC
Übersicht
Beschreibung
1-Naphthol, isoBOC is an organic compound with the molecular formula C15H16O3 . It has a molecular weight of 244.2857 .
Molecular Structure Analysis
The molecular structure of 1-Naphthol, isoBOC consists of a naphthalene ring with a hydroxyl group and an isoBOC group attached . The structure can be represented in 2D or 3D models .Chemical Reactions Analysis
1-Naphthols, including 1-Naphthol, isoBOC, have been studied for their reactivity and properties, especially how the type and position of a substituent influence these characteristics . Some molecules could exhibit intramolecular O–H–O interactions .Wissenschaftliche Forschungsanwendungen
Naphthalene Derivatives in Wastewater Treatment
Naphthalene derivatives, including 1-naphthol, are significant in the context of wastewater treatment due to their presence in industrial effluents. Tian Ru-jun (2012) reviewed technologies for treating 2-naphthol-containing wastewater, highlighting the challenges posed by refractory organic matter. The study compared various treatment processes such as adsorption, biochemical methods, and combined processes, noting their effectiveness and limitations in purifying water with great depth, albeit with considerable investment costs (Tian Ru-jun, 2012).
Biological Activities of Naphthyridine Derivatives
Naphthyridine derivatives, structurally related to naphthol, exhibit a broad spectrum of biological activities, making them potent scaffolds in therapeutic and medicinal research. Madaan et al. (2015) reviewed the diverse biological properties of 1,8-naphthyridine derivatives, including their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These compounds have also shown potential in treating neurological disorders like Alzheimer's disease and depression (Madaan et al., 2015).
Naphthalimide Derivatives in Cancer Therapy
Naphthalimide derivatives, known for their ability to intercalate with DNA, have been extensively reviewed for their anticancer activities. Tandon et al. (2017) focused on the development and structural modifications of 1,8-naphthalimide derivatives, emphasizing their DNA binding capabilities and resultant antitumor activity. This review suggests that naphthalimide derivatives, through molecular recognition and intercalation, act effectively against cancer (Tandon et al., 2017).
Environmental Implications of Naphthalene Compounds
The presence and impacts of naphthalene compounds in the environment, particularly in relation to air quality, have been critically reviewed by Jia and Batterman (2010). They discuss the sources, emissions, and exposure levels of naphthalene, addressing its classification as a possible human carcinogen and its widespread environmental presence. This review emphasizes the need for further research to better characterize naphthalene's sources and impacts, especially regarding indoor and personal measurements (Jia & Batterman, 2010).
Safety and Hazards
Zukünftige Richtungen
1-Naphthols, including 1-Naphthol, isoBOC, have potential applications in the development of efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They could be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
Eigenschaften
IUPAC Name |
2-methylpropyl naphthalen-1-yl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-11(2)10-17-15(16)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMHKZYHOHSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423906 | |
| Record name | 1-Naphthol, isoBOC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthol, isoBOC | |
CAS RN |
112240-72-9 | |
| Record name | 1-Naphthol, isoBOC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




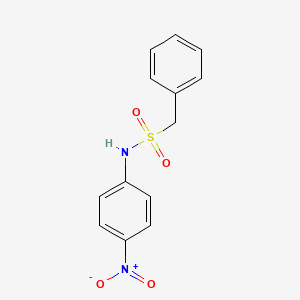
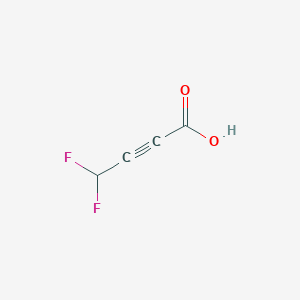
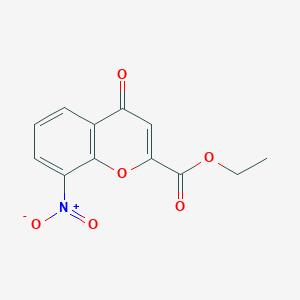
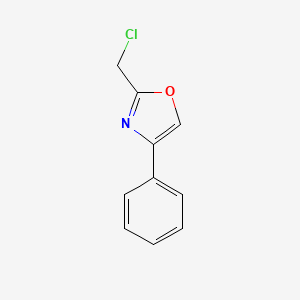
dimethyl-](/img/structure/B3045630.png)
